molecular formula C9H13NOS B1366907 Ethanamine, 2-[(4-methoxyphenyl)thio]- CAS No. 36155-36-9

Ethanamine, 2-[(4-methoxyphenyl)thio]-

Cat. No. B1366907
CAS RN: 36155-36-9
M. Wt: 183.27 g/mol
InChI Key: GXZCTRPMQTYSHX-UHFFFAOYSA-N
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Description

Ethanamine, 2-[(4-methoxyphenyl)thio]-, commonly known as 2-(4-methoxyphenylthio)ethylamine or MPTA, is a chemical compound that belongs to the family of thioethers. It is synthesized through a reaction between 4-methoxythiophenol and 2-bromoethylamine hydrobromide. MPTA has gained attention in scientific research due to its potential biological and pharmacological activities.

Scientific Research Applications

Chemical Analysis and Identification

  • Gas Chromatography–Mass Spectrometry Analysis : Ethanamine, 2-[(4-methoxyphenyl)thio]-, and its analogs can be identified using gas chromatography–mass spectrometry. This method is important for routine analysis in crime laboratories (Lum, Brophy, & Hibbert, 2016).

  • High-Performance Liquid Chromatography Tandem Mass Spectrometry : This method is used for the detection and quantification of Ethanamine, 2-[(4-methoxyphenyl)thio]-, in human serum, particularly in cases of intoxication (Poklis et al., 2013).

Pharmaceutical Synthesis

  • Synthesis of Apremilast : Ethanamine, 2-[(4-methoxyphenyl)thio]-, is used in the synthesis of Apremilast, a medication for the treatment of psoriasis. This synthesis offers a basis for further industrial production (Shan, Weizheng, & Bai-nian, 2015).

Metabolism Studies

  • In Vivo Metabolism Study : Ethanamine, 2-[(4-methoxyphenyl)thio]-, and its derivatives undergo metabolism in animals, as observed in rats. The study of such metabolites helps in understanding the pharmacokinetics of these compounds (Kanamori et al., 2002).

  • Cytochrome P450 Enzymes Metabolism Study : The metabolism of Ethanamine, 2-[(4-methoxyphenyl)thio]-, involves cytochrome P450 enzymes, crucial for understanding drug-drug interactions and the compound's pharmacological effects (Nielsen et al., 2017).

Antimicrobial and Antidiabetic Studies

  • Antimicrobial and Antidiabetic Studies : Ethanamine, 2-[(4-methoxyphenyl)thio]-, derivatives have been studied for their in vitro antimicrobial and antidiabetic properties. This research suggests potential therapeutic applications (G et al., 2023).

Postmortem Detection

  • Postmortem Detection : The compound and its derivatives can be detected in postmortem fluids and tissues, which is crucial for forensic investigations (Poklis et al., 2014).

Neurochemical Pharmacology

  • Neurochemical Pharmacology Study : Ethanamine, 2-[(4-methoxyphenyl)thio]-, derivatives have been analyzed for their neurochemical pharmacology, particularly as potent serotonin 5-HT2A receptor agonists (Eshleman et al., 2018).

Antibacterial Agents Synthesis

  • Synthesis of Antibacterial Agents : Derivatives of Ethanamine, 2-[(4-methoxyphenyl)thio]-, have been synthesized and tested as antibacterial agents against Escherichia coli, indicating potential applications in fighting bacterial infections (Abbasi et al., 2019).

properties

IUPAC Name

2-(4-methoxyphenyl)sulfanylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NOS/c1-11-8-2-4-9(5-3-8)12-7-6-10/h2-5H,6-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXZCTRPMQTYSHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50482933
Record name 2-[(4-Methoxyphenyl)sulfanyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50482933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanamine, 2-[(4-methoxyphenyl)thio]-

CAS RN

36155-36-9
Record name 2-[(4-Methoxyphenyl)sulfanyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50482933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Methoxythiophenol (50 g, 0.357 mol), 2-chloroethylamine monohydrochloride (39.8 g, 0.343 mol.), K2CO3 (78.8 g, 0.57 mol) and diisopropyl ethylamine (32 mL, 0.178 mol) were mixed in 200 mL of THF. The mixture was degassed for 5 min. under reduced pressure and refluxed under argon overnight. The solvent was removed and water (300 mL) was added to the flask. The mixture was extracted with dichloromethane (3×200 mL). The organics were collected, dichloromethane was removed and 50 mL conc. HCl was added, followed by 200 mL of water. The solution was extracted with 1:1 EtOAc/hexane (3×200 mL). The aqueous layer was adjusted to pH 10 with 2 M NaOH, and was extracted with dichloromethane (3×200 mL). The combined organic solution was dried over anhydrous sodium sulfate. Removal of solvent provided 61 g of the target compound as a colorless liquid, with a yield of 97%.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
39.8 g
Type
reactant
Reaction Step One
Name
Quantity
78.8 g
Type
reactant
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
97%

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